3-(5-methyl-1H-pyrrol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methyl-1H-pyrrol-2-yl)pyridine: is a heterocyclic compound that features both pyridine and pyrrole rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-pyrrol-2-yl)pyridine typically involves the construction of the pyrrole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-acetylpyridine with methylamine and formaldehyde under acidic conditions to form the pyrrole ring, which is then cyclized to attach to the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 3-(5-methyl-1H-pyrrol-2-yl)pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine-2-carboxylic acid and 5-methyl-2-pyrrolecarboxylic acid.
Reduction: 3-(5-methyl-1H-pyrrol-2-yl)piperidine.
Substitution: 2-chloro-3-(5-methyl-1H-pyrrol-2-yl)pyridine.
Scientific Research Applications
Chemistry: 3-(5-methyl-1H-pyrrol-2-yl)pyridine is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry and its interactions with various biomolecules .
Medicine: The compound has shown promise in medicinal chemistry as a potential pharmacophore for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors .
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-pyrrol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
3-(1-methyl-1H-pyrrol-2-yl)pyridine: Similar structure but with a methyl group on the nitrogen of the pyrrole ring.
2-(5-methyl-1H-pyrrol-2-yl)pyridine: Similar structure but with the pyrrole ring attached at the 2-position of the pyridine ring.
Uniqueness: 3-(5-methyl-1H-pyrrol-2-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group and the attachment of the pyrrole ring to the pyridine ring can result in different electronic and steric properties compared to similar compounds .
Properties
CAS No. |
180723-86-8 |
---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.